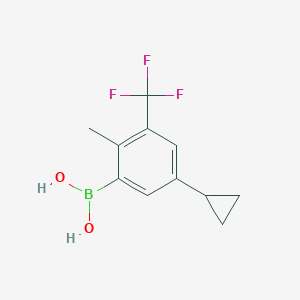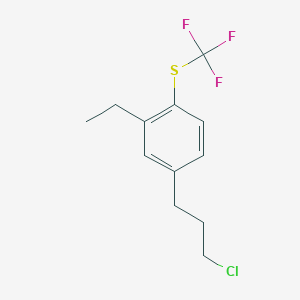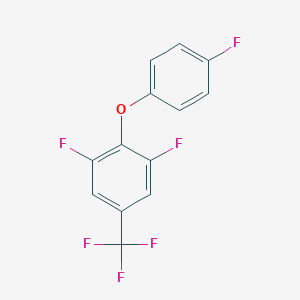
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom replaces a leaving group on the aromatic ring. This reaction often requires the use of strong bases and polar aprotic solvents to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituent and the desired product.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., sodium hydride, NaH), polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
1,3-Difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
- 1,3-Difluoro-2-(4-fluorophenoxy)benzene
- 1,3-Difluoro-5-(trifluoromethyl)benzene
- 2-(4-Fluorophenoxy)-5-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique arrangement of fluorine atoms in this compound can result in distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H6F6O |
|---|---|
Poids moléculaire |
292.18 g/mol |
Nom IUPAC |
1,3-difluoro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F6O/c14-8-1-3-9(4-2-8)20-12-10(15)5-7(6-11(12)16)13(17,18)19/h1-6H |
Clé InChI |
OADLXFTVLLUNJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


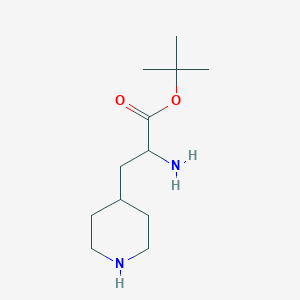
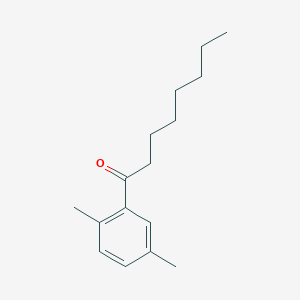
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
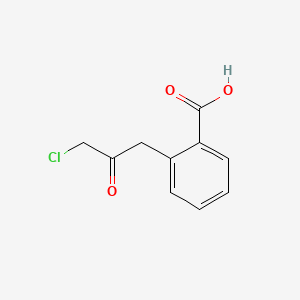
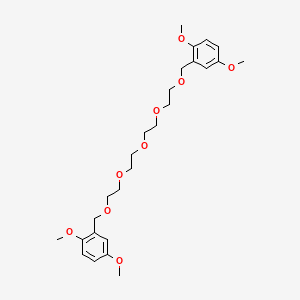
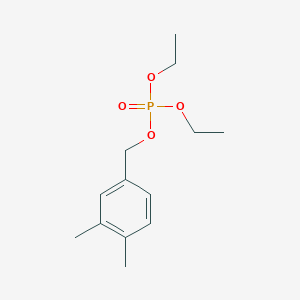
![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
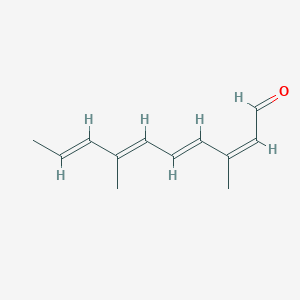


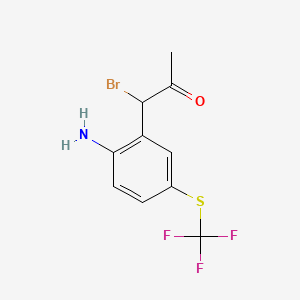
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
